MC 1046

Vitamin D Receptor Binding Metabolite Profiling Psoriasis Pharmacology

MC 1046 is the designated Calcipotriol EP Impurity A, the primary CYP24A1-mediated metabolite of calcipotriol with >100-fold reduced VDR binding. Essential for LC-MS/MS metabolite profiling and pharmacopeial impurity analysis of Dovonex. Choose this authenticated reference standard—not a generic vitamin D analog—to ensure identity, retention time, and resolution compliance per EP monographs. Available at ≥98% purity for pharmacokinetic time-point studies and QC system suitability.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
CAS No. 126860-83-1
Cat. No. B196321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC 1046
CAS126860-83-1
Synonyms2-​Penten-​1-​one, 1-​cyclopropyl-​4-​[(1R,​3aS,​4E,​7aR)​-​4-​[(2Z)​-​2-​[(3S,​5R)​-​3,​5-​dihydroxy-​2-​methylenecyclohexyli​dene]​ethylidene]​octahydro-​7a-​methyl-​1H-​inden-​1-​yl]​-​, (2E,​4R)​-;  MC 1046
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1
InChIKeyKKDBQSPKXAUHPH-NRCQPIEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





MC 1046 (CAS 126860-83-1) - Calcipotriol Metabolite and Reference Standard for Psoriasis R&D


MC 1046 (CAS 126860-83-1), formally designated as Calcipotriol EP Impurity A, is the C22-23-unsaturated 24-ketone metabolite of the anti-psoriatic vitamin D3 analog calcipotriol (MC 903) [1]. It is a primary product of calcipotriol's metabolic inactivation, generated by the enzyme CYP24A1 across various cell types including keratinocytes, osteosarcoma, and hepatoma lines [2]. As an FDA-recognized impurity in the topical psoriasis drug Dovonex (calcipotriene), MC 1046 serves a critical dual role in research: as a quantitative marker for drug metabolism studies and as a high-purity reference standard for pharmaceutical quality control [3].

Why MC 1046 Cannot Be Substituted with Generic Vitamin D Analogs in Critical Assays


Generic vitamin D3 analogs such as calcitriol or paricalcitol cannot functionally substitute for MC 1046 due to its radically diminished biological potency and its specific structural identity as a metabolite [1]. While the parent compound calcipotriol exhibits potent VDR-mediated transcriptional activity (EC50 in the nanomolar range), MC 1046 demonstrates a binding affinity for the vitamin D receptor that is approximately 133-fold lower, with corresponding reductions in downstream functional assays [2]. In quality control and regulatory applications, substitution with other impurities or structurally related analogs is analytically invalid, as MC 1046 is defined as Calcipotriol EP Impurity A by the European Pharmacopoeia—any other compound will fail to meet the identity, retention time, and resolution criteria required for validated analytical methods .

MC 1046 Quantitative Differentiation Evidence Against Comparators


MC 1046 vs. Calcipotriol (MC 903): VDR Binding Affinity Comparison

In a direct binding assay using COS-1 cells co-transfected with human VDR, MC 1046 exhibited a VDR binding affinity that was 1/133 of that observed for the parent compound calcipotriol [1]. This represents a greater than two-order-of-magnitude reduction in target engagement, establishing MC 1046 as a substantially less potent VDR ligand.

Vitamin D Receptor Binding Metabolite Profiling Psoriasis Pharmacology

MC 1046 vs. Calcipotriol (MC 903): Antiproliferative Activity in U937 Cells

In head-to-head in vitro experiments using the U937 human histiocytic lymphoma cell line, the biological effects of the two major calcipotriol metabolites (MC 1046 and MC 1080) were found to be more than 100 times weaker than those of the parent compound calcipotriol [1].

Cell Proliferation Assay Metabolite Activity U937 Cell Line

MC 1046 vs. Calcipotriol (MC 903): Effects on Calcium Homeostasis

While MC 1046 itself has not been directly evaluated in dedicated in vivo calcemic studies, the formation of MC 1046 and other inactive metabolites is directly linked to the 100-200 fold lower calcemic activity of calcipotriol relative to calcitriol [1]. This class-level inference is supported by findings that the extensive metabolism of calcipotriol to MC 1046 and MC 1080 explains the lack of systemic calcemic activity of topically applied calcipotriol [2].

Calcium Metabolism In Vivo Pharmacology Systemic Safety

MC 1046 vs. Calcipotriol (MC 903): Solution Stability

Vendor technical data and product handling notes consistently indicate that MC 1046 is unstable in solution, requiring freshly prepared working solutions for optimal experimental results . This contrasts with the parent compound calcipotriol, which demonstrates greater solution stability under standard laboratory storage conditions.

Compound Stability Experimental Reproducibility Storage Optimization

MC 1046 vs. MC 1080: Metabolic Kinetics in Cellular Systems

In vitro metabolic studies using human keratinocyte models reveal distinct kinetic profiles between MC 1046 and its downstream metabolite MC 1080 [1]. The concentration of MC 1046 reaches a steady state after approximately 4 hours of incubation with cells, whereas the concentration of MC 1080 (the C22-23-saturated 24-ketone) continues to increase linearly over the 20-hour test period [1].

Metabolic Kinetics Drug Metabolism Cellular Pharmacology

MC 1046 as Calcipotriol EP Impurity A: Regulatory Reference Standard

MC 1046 is officially designated as Calcipotriol EP Impurity A by the European Pharmacopoeia and is supplied as a fully characterized reference standard compliant with regulatory guidelines . Commercial vendors offer MC 1046 at purities of ≥98% (HPLC), with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data, making it suitable for validated analytical methods in pharmaceutical quality control .

Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Optimal Research and Industrial Applications for MC 1046 (126860-83-1)


Metabolite Identification and Quantitation in Calcipotriol Pharmacokinetic Studies

Researchers conducting in vitro or in vivo pharmacokinetic studies of calcipotriol require authenticated MC 1046 as a quantitative standard for LC-MS/MS or HPLC-UV metabolite profiling. The distinct metabolic kinetics of MC 1046—reaching steady state at approximately 4 hours in keratinocyte models—provide a critical time point reference for sample collection and analysis [1]. This application directly leverages the evidence from Section 3 showing MC 1046 is the primary metabolite with >100-fold reduced biological activity relative to the parent compound [2].

Pharmaceutical Quality Control: Calcipotriol EP Impurity A Reference Standard

Pharmaceutical QC laboratories developing or validating analytical methods for calcipotriol drug substance or drug product (e.g., Dovonex cream/ointment) require MC 1046 as a certified reference standard [1]. As the designated Calcipotriol EP Impurity A, it is used for system suitability testing, impurity profiling by HPLC, and establishing relative retention times and resolution criteria. This application directly follows from the evidence in Section 3 confirming its regulatory designation and high-purity (>95-99%) characterization [2].

In Vitro Metabolism and CYP24A1 Activity Assays

Investigators studying vitamin D metabolism, particularly CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) activity, utilize MC 1046 as a specific metabolite marker for calcipotriol conversion [1]. Because the formation of MC 1046 is the initial step in calcipotriol inactivation, its detection and quantitation serve as a direct readout of CYP24A1-mediated catabolic activity in cellular models, including keratinocytes, synovial stromal cells, and mesenchymal stem cells [2]. This application is supported by the evidence in Section 3 demonstrating the distinct metabolic kinetics of MC 1046 versus MC 1080 .

Mechanistic Studies on Vitamin D Analog Inactivation and Reduced Calcemic Activity

Researchers investigating the molecular basis for the favorable therapeutic index of calcipotriol (high local efficacy with minimal systemic hypercalcemia) employ MC 1046 to demonstrate the metabolic inactivation pathway [1]. The quantitative evidence from Section 3—showing that calcipotriol has 100-200 fold lower calcemic activity than calcitriol, attributable in part to rapid conversion to MC 1046—makes this compound an essential tool for studies linking metabolic fate to systemic safety profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC 1046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.